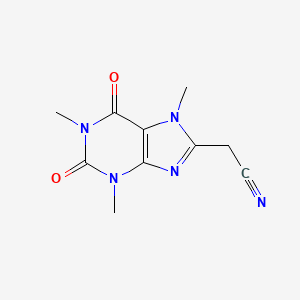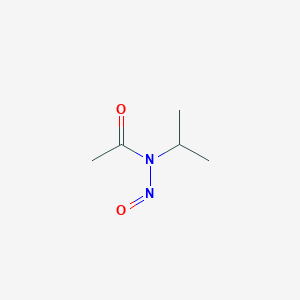
N-Nitroso-N-(propan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-N-nitroso-acetamide is an organic compound that belongs to the class of nitrosamines Nitrosamines are characterized by the presence of a nitroso group (-N=O) bonded to an amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-isopropyl-N-nitroso-acetamide can be synthesized through the nitrosation of secondary amines. The process typically involves the reaction of N-isopropylacetamide with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows:
N-isopropylacetamide+HNO2→N-isopropyl-N-nitroso-acetamide+H2O
The reaction is carried out in a cold acidic solution to ensure the stability of nitrous acid and to promote the formation of the nitroso compound .
Industrial Production Methods
In industrial settings, the production of N-isopropyl-N-nitroso-acetamide involves the use of continuous flow reactors to maintain optimal reaction conditions and to ensure high yield and purity of the product. The process is carefully monitored to control the concentration of reactants and the temperature, which are critical factors in achieving efficient nitrosation .
Analyse Chemischer Reaktionen
Types of Reactions
N-isopropyl-N-nitroso-acetamide undergoes several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as thiols or amines can react with the nitroso group under mild acidic or basic conditions
Major Products
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Corresponding substituted amines or thiols.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-N-nitroso-acetamide has diverse applications in scientific research:
Biology: Studied for its potential mutagenic and carcinogenic properties, which are important in understanding the mechanisms of cancer development.
Medicine: Investigated for its potential use in drug development, particularly in the design of nitrosamine-based therapeutics.
Industry: Utilized in the production of rubber and other polymers where nitrosamines play a role in the vulcanization process
Wirkmechanismus
The mechanism of action of N-isopropyl-N-nitroso-acetamide involves the formation of reactive intermediates that can interact with biological molecules. The nitroso group can undergo metabolic activation to form diazonium ions, which are highly reactive and can alkylate DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include nucleophilic sites in DNA and proteins, which can result in various biological outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosomorpholine (NMOR)
Uniqueness
N-isopropyl-N-nitroso-acetamide is unique due to its specific structural features, including the isopropyl group, which influences its reactivity and biological activity. Compared to other nitrosamines, it has distinct chemical properties that make it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
5211-42-7 |
|---|---|
Molekularformel |
C5H10N2O2 |
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
N-nitroso-N-propan-2-ylacetamide |
InChI |
InChI=1S/C5H10N2O2/c1-4(2)7(6-9)5(3)8/h4H,1-3H3 |
InChI-Schlüssel |
GNGHPUIMJXSFHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(=O)C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


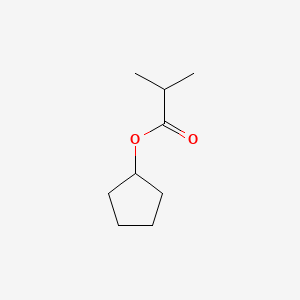

![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)

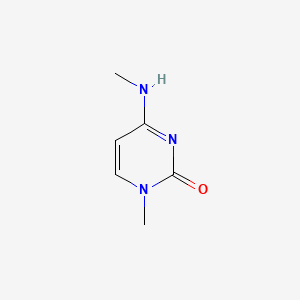
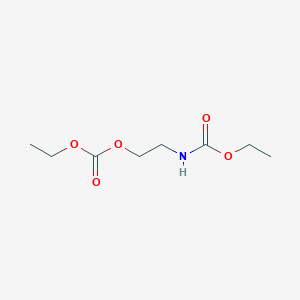
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)

